(3-Chloro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid
Description
This compound (CAS: 1704074-00-9) is a boronic acid derivative with a 3-chloro-4-substituted phenyl core. Its structure includes a 2-(4-methylpiperidin-1-yl)ethoxy side chain, which confers unique physicochemical and biological properties. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science. The 4-methylpiperidine moiety enhances lipophilicity and may influence binding to biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
[3-chloro-4-[2-(4-methylpiperidin-1-yl)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BClNO3/c1-11-4-6-17(7-5-11)8-9-20-14-3-2-12(15(18)19)10-13(14)16/h2-3,10-11,18-19H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBNLMDDPZJGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCC(CC2)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501154934 | |
| Record name | Boronic acid, B-[3-chloro-4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501154934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704074-00-9 | |
| Record name | Boronic acid, B-[3-chloro-4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-chloro-4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501154934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Boronic Acid Intermediate
The boronic acid moiety is commonly introduced onto the aromatic ring through:
- Lithiation and borylation: Directed ortho-lithiation of a suitable aryl chloride followed by quenching with a boron electrophile such as trialkyl borate.
- Miayura borylation: Palladium-catalyzed borylation of aryl halides (e.g., aryl bromides or chlorides) using bis(pinacolato)diboron under basic conditions.
This step yields 3-chloro-4-boronic acid substituted phenyl intermediates.
Attachment of the 4-Methylpiperidin-1-yl Ethoxy Side Chain
The side chain is introduced by reacting:
- 4-(2-bromoethoxy)phenylboronic acid (or the corresponding boronic acid intermediate) with 4-methylpiperidine .
This reaction typically proceeds via nucleophilic substitution of the bromoethoxy group with the nitrogen of 4-methylpiperidine, often conducted under the following conditions:
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Palladium catalyst (e.g., Pd(PPh3)4) |
| Base | Potassium carbonate (K2CO3) |
| Solvent | Toluene or other aprotic organic solvent |
| Temperature | Reflux or elevated temperatures (80–110 °C) |
| Reaction time | Several hours (6–24 hours) |
This method ensures the formation of the ethoxy linkage between the phenylboronic acid and the 4-methylpiperidine moiety with good yields and purity.
Industrial and Laboratory Scale Considerations
- Scale-up: Industrial synthesis mirrors laboratory procedures but may employ continuous flow reactors to improve reaction control, heat transfer, and yield.
- Purification: Typically involves crystallization or chromatographic techniques to isolate the pure boronic acid derivative.
- Stability: Boronic acids can be sensitive to moisture and air; thus, handling under inert atmosphere and dry conditions is recommended.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents & Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Aryl boronic acid formation | Aryl halide, Pd catalyst, B2Pin2, base | Toluene, reflux, inert atmosphere | 3-chloro-4-boronic acid intermediate |
| 2 | Nucleophilic substitution | 4-(2-bromoethoxy)phenylboronic acid, 4-methylpiperidine, K2CO3, Pd catalyst | Toluene, reflux, 6–24 h | Target compound: this compound |
Research Findings and Notes
- The pKa of the boronic acid group influences the compound's solubility and reactivity, allowing it to exist in protonated or deprotonated forms depending on pH.
- The boronic acid moiety facilitates Suzuki-Miyaura coupling by acting as a boron donor in transmetalation steps with palladium catalysts.
- The 4-methylpiperidine ring introduces a basic nitrogen, potentially enhancing biological activity or binding in medicinal chemistry applications.
- The compound exhibits moderate solubility in organic solvents and water, suitable for various synthetic applications.
- Industrial protocols may optimize reaction times, catalyst loading, and solvent systems to maximize yield and minimize impurities.
Additional Data on Physicochemical Properties (For Reference)
| Property | Value |
|---|---|
| Molecular Weight | Approx. 186.4 g/mol |
| Solubility | ~1.4 mg/mL in water |
| Log P (octanol/water) | ~0.39 (consensus) |
| Number of Rotatable Bonds | 2 |
| Hydrogen Bond Donors/Acceptors | 2 / 3 |
| Stability | Sensitive to moisture |
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The chloro group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Phenol derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The primary application of (3-Chloro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid lies in its role as a building block in the synthesis of pharmaceuticals. Its boronic acid functional group is crucial for the development of protease inhibitors and other therapeutic agents.
Case Study: Development of Antiviral Agents
Research has shown that boronic acids can inhibit viral proteases, which are essential for viral replication. For instance, studies have demonstrated that compounds similar to this compound exhibit potent antiviral activity against HIV and HCV by targeting their respective proteases .
Biochemical Assays
This compound is utilized in biochemical assays to study enzyme activity and interaction. Its ability to form reversible complexes with diols makes it valuable in the detection of glycoproteins and other biomolecules.
Example: Glycoprotein Detection
In a study focused on glycoprotein detection, this compound was employed to selectively bind to sialic acid residues on glycoproteins, facilitating their isolation and analysis .
Organic Synthesis
In organic synthesis, this boronic acid serves as a reagent for cross-coupling reactions, such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds.
Application: Synthesis of Complex Molecules
A notable application includes its use in synthesizing complex molecules that require precise carbon-carbon bond formation, thereby enabling the production of intricate pharmaceutical compounds .
Mechanism of Action
The mechanism by which (3-Chloro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid exerts its effects typically involves the interaction of the boronic acid group with other molecules. This interaction can lead to the formation of stable boronate esters, which are crucial intermediates in many chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Key Structural Variations
The following compounds share a boronic acid core but differ in substituents, heterocycles, or side chains:
Physicochemical and Functional Differences
Lipophilicity :
- The 4-methylpiperidine group in the target compound increases logP compared to piperazine analogs (e.g., piperazin-1-yl derivatives in ) due to reduced polarity .
- Fluorine substitution (e.g., 3-fluoro analog in ) slightly reduces molecular weight and may enhance metabolic stability .
Solubility :
- Piperazine-containing analogs (e.g., CAS 1704074-12-3) exhibit higher aqueous solubility due to the basic nitrogen atoms, which can form salts .
- Hydrochloride salts (e.g., CAS 1704068-65-4) further improve solubility in polar solvents .
Synthetic Accessibility: Suzuki-Miyaura coupling yields for related compounds (e.g., 52% for pyrazolo-thieno[3,2-d]pyrimidinyl derivatives in ) suggest moderate efficiency for such boronic acids .
Biological Activity
(3-Chloro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in cancer therapy and bacterial detection. Boronic acids are known for their ability to interact with biomolecules, which can lead to various therapeutic applications. This article reviews the biological activity of this specific compound, supported by case studies, research findings, and data tables.
- IUPAC Name : this compound
- Molecular Formula : C15H20BClN2O3
- Molecular Weight : 308.59 g/mol
- CAS Number : 1704074-00-9
The biological activity of boronic acids, including this compound, primarily revolves around their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to inhibit enzymes such as proteases, which play critical roles in cancer progression and bacterial metabolism.
Anticancer Properties
Research indicates that boronic acids can inhibit the growth of various cancer cell lines. For instance, studies have shown that phenylboronic acid derivatives can effectively target metastatic prostate cancer cells by inhibiting Rho family GTPases, which are crucial for cell migration and invasion.
Antibacterial Activity
Recent studies have explored the use of boronic acids for bacterial detection and inhibition. The interactions between boronic acids and bacterial cell surfaces have been demonstrated to enhance the aggregation of bacteria, which can lead to increased sensitivity in detection assays.
Case Studies
- Prostate Cancer Inhibition : A study published in PubMed demonstrated that treatment with phenylboronic acid resulted in decreased RhoA activity in DU-145 metastatic prostate cancer cells, highlighting its potential as a therapeutic agent against aggressive cancer types .
- Bacterial Detection Methodology : Research detailed a novel approach using boronic acid-modified dendrimers for rapid bacterial detection. The study found that the presence of boronic acid significantly improved the sensitivity of detection methods by facilitating the aggregation of bacteria through specific interactions with glycolipids on their surfaces .
Safety and Toxicity
Boronic acids generally exhibit low toxicity profiles, making them suitable candidates for therapeutic applications. The lack of significant adverse effects reported in various studies supports their potential use in clinical settings .
Q & A
Q. What are the optimized synthetic routes for (3-Chloro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid, and how can intermediates be characterized?
The synthesis of arylboronic acids often employs Suzuki-Miyaura cross-coupling, requiring careful optimization of catalysts and protecting groups. For example, a related boronic acid derivative was synthesized via a palladium-catalyzed coupling reaction using tetrakis(triphenylphosphine)palladium(0) in 1,2-dimethoxyethane/water under reflux . Key steps include:
- Protection of amines : Use tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common for aryl halide coupling.
- Purification challenges : Boronic acids may bind irreversibly to silica gel; alternatives like size-exclusion chromatography or recrystallization are recommended .
Characterization : Use NMR (¹¹B NMR for boronic acid confirmation), HPLC with buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) , and mass spectrometry.
Q. How can researchers mitigate instability issues (e.g., protodeboronation) during storage or reaction conditions?
Boronic acids are prone to protodeboronation under acidic or oxidative conditions. Stabilization strategies include:
- pH control : Store in neutral or slightly basic buffers (pH 7–9).
- Temperature : Avoid prolonged heating above 60°C to prevent boroxin formation .
- Derivatization : Convert to pinacol esters for improved shelf life .
Experimental validation : Monitor degradation via HPLC or TLC using reference standards .
Q. What analytical techniques are critical for assessing purity and structural integrity?
- HPLC : Use methanol/buffer mobile phases (65:35) with UV detection at 254 nm for quantifying impurities .
- X-ray crystallography : Resolves stereochemical ambiguities; e.g., Hirshfeld surface analysis identifies supramolecular interactions like O–H∙∙∙N hydrogen bonds in boronic acid crystals .
- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition thresholds .
Advanced Research Questions
Q. How can computational modeling predict reactivity or supramolecular interactions of this boronic acid?
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to study electronic effects of the 4-methylpiperidine substituent on boronic acid acidity .
- Molecular docking : Screen for host-guest interactions (e.g., saccharide binding) using AutoDock Vina.
- Solvent effects : COSMO-RS simulations predict solubility in polar aprotic solvents (DMF, THF) .
Q. What mechanistic insights explain contradictory data in Suzuki coupling efficiency with this compound?
Contradictions in coupling yields may arise from:
Q. How does the compound’s supramolecular architecture influence its application in molecular recognition?
The boronic acid group forms reversible covalent bonds with diols (e.g., sugars), while the 4-methylpiperidine moiety enhances solubility and steric tuning. Key findings:
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H∙∙∙O contacts) in crystalline states .
- pH-dependent binding : The compound’s pKa (~8.5) allows selective sugar complexation at physiological pH .
Q. How can researchers design experiments to resolve discrepancies in biological activity reports?
- Dose-response studies : Use orthogonal assays (e.g., enzymatic inhibition + SPR) to confirm target engagement.
- Metabolic stability : Incubate with liver microsomes and quantify metabolites via LC-HRMS .
- Theoretical alignment : Link observed activity to electron-deficient arylboronic acid motifs known for protease inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
